molecular formula C19H18F3N3O4S B2872164 N-(5-(4-(trifluoromethoxy)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide CAS No. 1421532-60-6

N-(5-(4-(trifluoromethoxy)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide

Cat. No.: B2872164
CAS No.: 1421532-60-6
M. Wt: 441.43
InChI Key: KFADTFUWWOHQON-UHFFFAOYSA-N
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Description

“N-(5-(4-(trifluoromethoxy)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide” is a synthetic small-molecule compound characterized by a complex heterocyclic scaffold. Its structure integrates a thiazolo[5,4-c]pyridine core fused with a tetrahydrofuran (THF) carboxamide moiety and a 4-(trifluoromethoxy)benzoyl substituent. This combination confers unique electronic and steric properties, making it a candidate for investigation in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to fluorinated aromatic systems and rigid bicyclic frameworks. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the THF ring may improve solubility and conformational flexibility .

Properties

IUPAC Name

N-[5-[4-(trifluoromethoxy)benzoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O4S/c20-19(21,22)29-12-5-3-11(4-6-12)17(27)25-8-7-13-15(10-25)30-18(23-13)24-16(26)14-2-1-9-28-14/h3-6,14H,1-2,7-10H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFADTFUWWOHQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous compounds reveals critical differences in pharmacodynamics, pharmacokinetics, and synthetic accessibility.

Table 1: Structural and Functional Comparison with Analogous Compounds

CAS Number / Compound Name Core Structure Key Substituents Hypothesized Impact on Properties
Target Compound Thiazolo[5,4-c]pyridine + THF carboxamide 4-(trifluoromethoxy)benzoyl Enhanced metabolic stability, moderate solubility
878972-23-7 / 2-[(2,4-dimethylphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one Dihydroquinazolinone 2,4-dimethylphenylamino Reduced lipophilicity, potential for H-bonding
1092782-97-2 / N-(4-fluorophenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide Triazolo[1,5-a]pyrimidine 4-fluorophenyl Higher polarity, possible CYP450 interactions
896592-53-3 / 2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one Benzofused oxa-triaza system Butyl chain Increased hydrophobicity, prolonged half-life

Key Observations:

Electronic Effects: The trifluoromethoxy group in the target compound introduces strong electron-withdrawing effects, which may enhance binding affinity to hydrophobic pockets in target proteins compared to non-fluorinated analogs like 878972-23-7 .

Solubility : The THF carboxamide moiety likely improves aqueous solubility relative to alkyl chain-substituted analogs (e.g., 896592-53-3), which prioritize membrane permeability over solubility .

Metabolic Stability : Fluorinated aromatic systems (as in the target compound and 1092782-97-2) are less prone to oxidative metabolism compared to methyl-substituted systems (e.g., 878972-23-7) .

Research Findings and Limitations

While direct pharmacological data for the target compound are scarce, inferences from structural analogs suggest:

  • Selectivity : The fused thiazolo-pyridine system may offer selectivity for kinase targets over GPCRs, contrasting with benzofused systems like 896592-53-3 .

Notes

Experimental validation is required to confirm hypothesized properties.

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